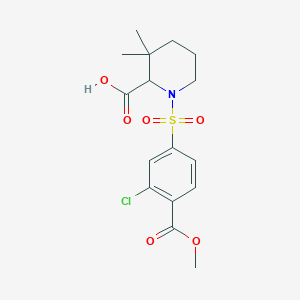![molecular formula C19H22N4O B7428257 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea](/img/structure/B7428257.png)
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a substituted aniline group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the substituted indole with N-methylaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as indole-6-carboxylic acid.
Reduction: Formation of reduced derivatives such as 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]amine.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: Studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can be compared with other similar compounds, such as:
1-(1H-indol-6-yl)-3-[3-(N-phenylamino)propyl]urea: Similar structure but with a phenyl group instead of a methyl-substituted aniline.
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)ethyl]urea: Similar structure but with an ethyl chain instead of a propyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
IUPAC Name |
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23(17-6-3-2-4-7-17)13-5-11-21-19(24)22-16-9-8-15-10-12-20-18(15)14-16/h2-4,6-10,12,14,20H,5,11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBIBXFJGCLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NC1=CC2=C(C=C1)C=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7428176.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-5-methyl-1H-indazole-7-carboxamide](/img/structure/B7428186.png)
![N-[2-(dimethylamino)phenyl]-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7428201.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-hydroxy-N-[4-(trifluoromethylsulfinyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7428204.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)
![5-chloro-4-N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]pyrimidine-4,6-diamine](/img/structure/B7428218.png)
![5-Chloro-6-[2-(4-chlorophenyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B7428226.png)
![Methyl 4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428233.png)
![6-methyl-N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyrimidin-4-amine](/img/structure/B7428238.png)
![2-hydroxy-N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7428243.png)


![N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7428269.png)
